molecular formula C10H14N2O2 B13162312 4-(4-Nitrophenyl)butan-1-amine CAS No. 80258-63-5

4-(4-Nitrophenyl)butan-1-amine

Cat. No.: B13162312
CAS No.: 80258-63-5
M. Wt: 194.23 g/mol
InChI Key: QPHLFSGMBIJFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)butan-1-amine is an organic compound characterized by the presence of a nitrophenyl group attached to a butanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)butan-1-amine typically involves the reaction of 4-nitrobenzyl bromide with ethyl acetoacetate, followed by hydrolysis with concentrated hydrochloric acid and amination via the Leukart reaction . This method is effective and reliable, yielding the desired compound in good quantities.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: The major product formed is 4-(4-aminophenyl)butan-1-amine.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-(4-Nitrophenyl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and applications. Its nitrophenyl group provides distinct reactivity, making it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

80258-63-5

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-(4-nitrophenyl)butan-1-amine

InChI

InChI=1S/C10H14N2O2/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14/h4-7H,1-3,8,11H2

InChI Key

QPHLFSGMBIJFRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCN)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.